molecular formula C12H14O4 B1595249 2-(4-Methylbenzyl)succinic acid CAS No. 6315-21-5

2-(4-Methylbenzyl)succinic acid

Cat. No.: B1595249
CAS No.: 6315-21-5
M. Wt: 222.24 g/mol
InChI Key: CBRJMHNWUUTCDW-UHFFFAOYSA-N
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Description

2-(4-Methylbenzyl)succinic acid is an organic compound that belongs to the class of succinic acids It is characterized by the presence of a 4-methylbenzyl group attached to the succinic acid backbone

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-Methylbenzyl)succinic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is succinate dehydrogenase, which is part of the tricarboxylic acid cycle. This enzyme catalyzes the oxidation of succinate to fumarate, and the presence of this compound can influence this reaction by acting as a competitive inhibitor. Additionally, this compound can interact with other dehydrogenases and oxidoreductases, affecting their activity and altering metabolic fluxes within the cell .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the tricarboxylic acid cycle and oxidative phosphorylation. This compound can also impact cell signaling pathways by interacting with receptors and enzymes involved in signal transduction, leading to changes in cellular responses and metabolic activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as succinate dehydrogenase, inhibiting their activity. This inhibition can lead to an accumulation of succinate and a decrease in fumarate levels, affecting the overall metabolic balance within the cell. Additionally, this compound can modulate gene expression by influencing transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in energy metabolism and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or pH extremes. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function by modulating enzyme activity and gene expression. At high doses, it can exhibit toxic effects, leading to cellular stress, oxidative damage, and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while doses above this range lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and the succinate-fumarate pathway. It interacts with enzymes such as succinate dehydrogenase and fumarase, influencing the conversion of succinate to fumarate and vice versa. This compound can also affect the levels of other metabolites, such as malate and oxaloacetate, by altering the flux through these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that recognize its structure. Once inside the cell, it can localize to different cellular compartments, including the mitochondria, where it exerts its effects on metabolic pathways. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it interacts with enzymes involved in the tricarboxylic acid cycle. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific mitochondrial compartments. The activity and function of this compound can be influenced by its localization, as it can interact with mitochondrial enzymes and affect energy metabolism and cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzyl)succinic acid can be achieved through several methods. One common approach involves the alkylation of succinic acid with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzyl)succinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylbenzyl)succinic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylbenzyl)succinic acid
  • 2-(3-Methylbenzyl)succinic acid
  • 2-(1-Phenylethyl)succinic acid

Uniqueness

2-(4-Methylbenzyl)succinic acid is unique due to the position of the methyl group on the benzyl ring, which influences its chemical reactivity and interaction with enzymes. This positional isomerism can lead to differences in the compound’s behavior in chemical reactions and biological systems .

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)6-10(12(15)16)7-11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRJMHNWUUTCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863743
Record name 2-[(4-Methylphenyl)methyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6315-21-5
Record name 2-[(4-Methylphenyl)methyl]butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6315-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzylsuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6315-21-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHYLBENZYLSUCCINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YDT22B64Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 2-(4-methylbenzylidene)succinic acid (4.5 g) in ethanol (50 ml) was added 10% Pd-C (100 mg) and the mixture was hydrogenated at room temperature and atmospheric pressure for 40 hours. After the catalyst was filtered off, the solvent was evaporated under reduced pressure. The resulting residue was recrystallized from hexane-ethyl acetate (1:1) to give 4.3 g of 2-(4-methylbenzyl)succinic acid.
Name
2-(4-methylbenzylidene)succinic acid
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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